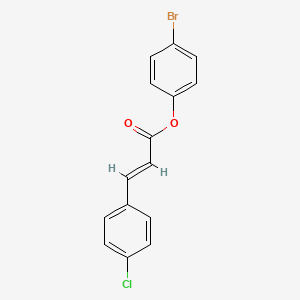![molecular formula C17H16Cl2N2O3 B11696535 N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide](/img/structure/B11696535.png)
N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is a chemical compound with the molecular formula C17H16Cl2N2O3 and a molecular weight of 367.235 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a methylbenzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2,4-dichlorophenoxy)propanoyl]benzohydrazide
- 2-{[2-(2,4-Dichlorophenoxy)propanoyl]amino}-N-ethylbenzamide
- 2-(3-(2,4-Dichlorophenoxy)propanoyl)-N-phenylhydrazinecarbothioamide
Uniqueness
N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is unique due to its specific combination of a dichlorophenoxy group and a methylbenzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H16Cl2N2O3 |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-10-4-3-5-12(8-10)17(23)21-20-16(22)11(2)24-15-7-6-13(18)9-14(15)19/h3-9,11H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
QPHUXNCRBNZXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11696452.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696457.png)
![4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11696461.png)
![Ethyl 2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696466.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11696475.png)


![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696494.png)
![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696497.png)
![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696498.png)
![N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B11696508.png)

![ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696518.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
